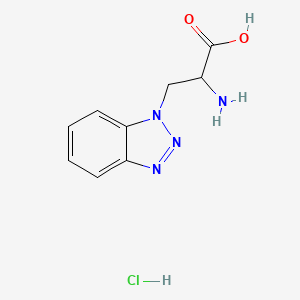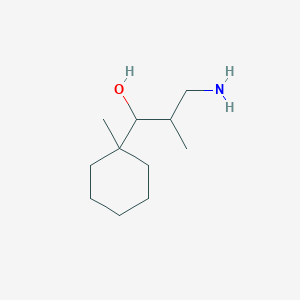
3-Methoxyoxane-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyoxane-4-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO₂Cl) attached to a methoxyoxane ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoxane-4-sulfonyl chloride typically involves the reaction of methoxyoxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methoxyoxane+Chlorosulfonic acid→3-Methoxyoxane-4-sulfonyl chloride+Hydrochloric acid
The reaction is usually performed at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyoxane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation or hydrolysis
Aplicaciones Científicas De Investigación
3-Methoxyoxane-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxyoxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the methoxyoxane ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a methoxyoxane ring, leading to different reactivity and applications.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring and is commonly used in organic synthesis.
Uniqueness
3-Methoxyoxane-4-sulfonyl chloride is unique due to the presence of the methoxyoxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and allows for the formation of unique derivatives not easily accessible with other sulfonyl chlorides.
Propiedades
Fórmula molecular |
C6H11ClO4S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
3-methoxyoxane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-10-5-4-11-3-2-6(5)12(7,8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
FVTGPJYFSQGAIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1COCCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)

![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)








![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)

